![molecular formula C13H16BrNO3 B3226773 tert-Butyl (6-bromo-2,3-dihydrobenzofuran-3-yl)carbamate CAS No. 1257854-98-0](/img/structure/B3226773.png)
tert-Butyl (6-bromo-2,3-dihydrobenzofuran-3-yl)carbamate
説明
Tert-Butyl (6-bromo-2,3-dihydrobenzofuran-3-yl)carbamate, also known as BRD0705, is a small molecule inhibitor that has been extensively studied for its potential use in cancer treatment. It belongs to the class of compounds called carbamates, which are widely used in medicinal chemistry due to their ability to modulate enzyme activity.
作用機序
Tert-Butyl (6-bromo-2,3-dihydrobenzofuran-3-yl)carbamate exerts its effects by binding to the active site of KDM5A and HDAC1, thereby inhibiting their activity. KDM5A is a histone demethylase that plays a role in gene expression, while HDAC1 is a histone deacetylase that regulates chromatin structure. Inhibition of these enzymes leads to changes in gene expression and cell cycle progression, ultimately resulting in the inhibition of cancer cell growth.
Biochemical and Physiological Effects
tert-Butyl (6-bromo-2,3-dihydrobenzofuran-3-yl)carbamate has been shown to have several biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, while having little to no effect on normal cells. It has also been shown to inhibit the migration and invasion of cancer cells, which are important processes in cancer metastasis. In addition, tert-Butyl (6-bromo-2,3-dihydrobenzofuran-3-yl)carbamate has been shown to modulate the immune response, which may have implications for its use in cancer immunotherapy.
実験室実験の利点と制限
One of the main advantages of using tert-Butyl (6-bromo-2,3-dihydrobenzofuran-3-yl)carbamate in lab experiments is its specificity for KDM5A and HDAC1. This allows for the selective inhibition of these enzymes, without affecting other enzymes or pathways. However, one limitation of using tert-Butyl (6-bromo-2,3-dihydrobenzofuran-3-yl)carbamate is its relatively low potency, which may require the use of high concentrations in experiments. In addition, the synthesis of tert-Butyl (6-bromo-2,3-dihydrobenzofuran-3-yl)carbamate can be challenging and may require multiple purification steps to obtain a pure compound.
将来の方向性
There are several future directions for the study of tert-Butyl (6-bromo-2,3-dihydrobenzofuran-3-yl)carbamate. One area of research is the development of more potent analogs of tert-Butyl (6-bromo-2,3-dihydrobenzofuran-3-yl)carbamate, which may have improved efficacy and selectivity. Another area of research is the study of tert-Butyl (6-bromo-2,3-dihydrobenzofuran-3-yl)carbamate in combination with other cancer therapies, such as chemotherapy and immunotherapy. In addition, the study of tert-Butyl (6-bromo-2,3-dihydrobenzofuran-3-yl)carbamate in other diseases such as malaria and hepatitis C may provide new insights into its mechanism of action and potential therapeutic applications.
科学的研究の応用
Tert-Butyl (6-bromo-2,3-dihydrobenzofuran-3-yl)carbamate has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the activity of several enzymes that are involved in cancer progression, such as lysine-specific demethylase 5A (KDM5A) and histone deacetylase 1 (HDAC1). Inhibition of these enzymes leads to changes in gene expression and cell cycle progression, ultimately resulting in the inhibition of cancer cell growth. tert-Butyl (6-bromo-2,3-dihydrobenzofuran-3-yl)carbamate has also shown promise in the treatment of other diseases such as malaria and hepatitis C.
特性
IUPAC Name |
tert-butyl N-(6-bromo-2,3-dihydro-1-benzofuran-3-yl)carbamate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BrNO3/c1-13(2,3)18-12(16)15-10-7-17-11-6-8(14)4-5-9(10)11/h4-6,10H,7H2,1-3H3,(H,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFJAUBAWNZPINB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1COC2=C1C=CC(=C2)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BrNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80745346 | |
Record name | tert-Butyl (6-bromo-2,3-dihydro-1-benzofuran-3-yl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80745346 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl (6-bromo-2,3-dihydrobenzofuran-3-yl)carbamate | |
CAS RN |
1257854-98-0 | |
Record name | Carbamic acid, N-(6-bromo-2,3-dihydro-3-benzofuranyl)-, 1,1-dimethylethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1257854-98-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | tert-Butyl (6-bromo-2,3-dihydro-1-benzofuran-3-yl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80745346 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。